![molecular formula C24H29N7O B2740519 N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine CAS No. 946339-52-2](/img/structure/B2740519.png)
N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.544. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Morpholine-based Saccharin Derivatives : A new class of saccharin derivatives with morpholine side chains has been developed, displaying significant antimicrobial and antioxidant activities. These findings highlight the versatility of morpholine in enhancing the biological properties of synthetic molecules (Hamama et al., 2011).
Ruthenium-catalyzed Hydroamination : The use of morpholine in the ruthenium-catalyzed hydroamination of vinylarenes has been reported, providing a new pathway for the synthesis of β-phenethylamine derivatives. This method presents a regioselective approach to amine synthesis, contributing to the field of catalytic organic transformations (Utsunomiya & Hartwig, 2003).
Triazine Derivatives : The synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation has been optimized. This method involves a one-pot reaction incorporating cyclic amines like morpholine, leading to compounds with potent antileukemic activity. The crystal structures of these compounds have also been determined, underscoring the method's efficiency and the biological relevance of the synthesized molecules (Dolzhenko et al., 2021).
Polycationic Quaternary Benzenes : The synthesis of di- and trispirocyclic benzenes using morpholine and other cyclic amines has been accomplished, yielding compounds with unique structural features. These findings contribute to the development of novel polymeric materials with potential applications in various fields (Spychała, 2005).
Biological Applications
Antimicrobial and Antioxidant Activities : Novel triazole and saccharin derivatives incorporating morpholine have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies demonstrate the potential of morpholine-based compounds in developing new therapeutic agents (Bektaş et al., 2010); (Hamama et al., 2011).
Antileukemic Activity : The development of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines has led to the identification of compounds with significant antileukemic activity. This highlights the therapeutic potential of morpholine-based triazines in cancer treatment (Dolzhenko et al., 2021).
Analgesic and Anti-Inflammatory Properties : Morpholine and piperazine derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. Some of these compounds have shown promising results, suggesting their potential in pain and inflammation management (Sujith et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-morpholin-4-yl-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-19-7-9-20(10-8-19)25-22-26-23(28-24(27-22)31-15-17-32-18-16-31)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10H,11-18H2,1H3,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPMTLOCLVUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.